1-Benzylazetidine

描述

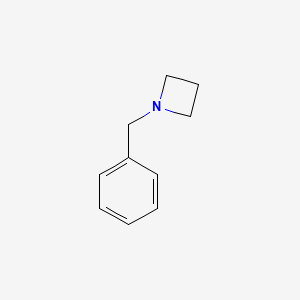

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-5-10(6-3-1)9-11-7-4-8-11/h1-3,5-6H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKHRPLFCUZKQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340230 | |

| Record name | 1-Benzylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7730-39-4 | |

| Record name | 1-Benzylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzylazetidine and Substituted Azetidines

Classical Approaches to Azetidine (B1206935) Ring Formation

Classical methods often rely on the direct formation of the four-membered ring through intramolecular bond formation or concerted cycloaddition processes.

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the nucleophilic attack of a nitrogen atom onto an electrophilic carbon center within the same molecule, displacing a leaving group . This approach requires a precursor molecule with a nitrogen atom and an electrophilic site separated by a three-carbon chain.

A common strategy involves the intramolecular N-alkylation of a primary or secondary amine with a suitable leaving group (e.g., halide, tosylate) at the terminal position of a propyl chain . For instance, a precursor like N-benzyl-3-halopropylamine could undergo base-promoted cyclization to yield 1-benzylazetidine. While specific examples for this compound are not detailed in the provided search results, the general principle is well-established for azetidine synthesis .

Other intramolecular cyclization strategies include:

Palladium-catalyzed intramolecular C(sp³)-H amination: This method involves the activation of unactivated C-H bonds at the gamma position of amine substrates, leading to the formation of the azetidine ring through a Pd(II)/Pd(IV) catalytic cycle . This approach offers good functional group tolerance and predictable selectivity.

N,N′-Carbonyldiimidazole (CDI)-mediated cyclization: CDI can activate the hydroxyl groups of amino alcohols, facilitating intramolecular cyclization to form substituted azetidines, pyrrolidines, and piperidines organic-chemistry.org. This method is noted for avoiding toxic reagents and tolerating various functional groups. The amino alcohols are often prepared via proline-catalyzed Mannich reactions.

Ring contraction of pyrrolidinones: Certain pyrrolidinone derivatives can undergo ring contraction to form azetidines, as demonstrated by the Blanc group's work on N-sulfonylazetidines via α-bromo-N-sulfonylpyrrolidinones .

Cycloaddition reactions, particularly [2+2] cycloadditions, offer a direct route to the four-membered azetidine ring.

Intermolecular [2+2] photocycloaddition: This method involves the reaction between an alkene and an excited-state imine . While traditionally requiring UV light and yielding azetidines with limited synthetic utility, recent developments utilize visible-light photocatalysis to activate imine precursors (e.g., 2-isoxazoline-3-carboxylates) for [2+2] cycloaddition with alkenes, providing access to functionalized azetidines .

Aza-Paterno-Büchi reaction: This photochemical reaction can lead to azetidine formation, with recent advancements employing photocatalysts to facilitate the reaction with various imine precursors .

Intramolecular Cyclization Strategies

Modern Developments in Azetidine Synthesis

More recent advancements have focused on catalytic methods and the transformation of readily available precursors into the azetidine core.

Azetidin-2-ones, commonly known as β-lactams, can be reduced to the corresponding azetidines. This transformation typically involves the reduction of the amide carbonyl group to a methylene (B1212753) group. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes are often employed for this purpose Current time information in Bangalore, IN.. The availability of substituted β-lactams makes this a viable route for accessing a range of azetidine derivatives.

Catalytic methods offer efficiency, selectivity, and milder reaction conditions for azetidine synthesis.

A notable catalytic approach involves the use of lanthanum(III) triflate (La(OTf)₃) to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines . This reaction proceeds via a C3-selective intramolecular epoxide aminolysis, leading to the formation of azetidines in high yields. The mechanism involves the Lewis acidic lanthanum catalyst activating the epoxide ring towards nucleophilic attack by the amine moiety. This method has demonstrated success with various substituted amino groups, including electron-rich and electron-deficient benzyl (B1604629) groups, affording the corresponding azetidines efficiently .

Table 1: Examples of La(OTf)₃-Catalyzed Azetidine Synthesis from cis-3,4-Epoxy Amines

| Substrate (Amine Moiety) | Product Azetidine | Yield (%) | Key Observation | Citation |

| Benzyl | This compound | High | Proceeded smoothly with electron-rich benzyl group. | |

| 4-Methoxybenzyl | 1-(4-Methoxybenzyl)azetidine | High | Proceeded smoothly with electron-rich benzyl group. | |

| 4-Nitrobenzyl | 1-(4-Nitrobenzyl)azetidine | High | Proceeded smoothly with electron-deficient benzyl group. | |

| n-Butyl | 1-n-Butylazetidine | High | Afforded product in high yield with high regioselectivity. | |

| tert-Butyl | 1-tert-Butylazetidine | High | Afforded product in high yield. | |

| Allyl | 1-Allylazetidine | Moderate | Afforded corresponding azetidine in moderate yield. |

Note: Specific yields and detailed conditions for this compound were not explicitly detailed in the provided snippets but are represented by "High" based on the general success with benzyl-substituted amines.

Compound List:

this compound

Azetidine

Azetidin-2-one (β-Lactam)

this compound

1-(4-Methoxybenzyl)azetidine

1-(4-Nitrobenzyl)azetidine

1-n-Butylazetidine

1-tert-Butylazetidine

1-Allylazetidine

Catalytic Approaches to Azetidine Synthesis

Palladium-Catalyzed C(sp³)–H Amination

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents a powerful strategy for constructing azetidine rings. This methodology typically involves the use of a directing group, such as picolinamide (B142947) (PA), to guide the palladium catalyst to activate the C–H bond at the γ-position of an amine precursor. The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle, transforming the γ-C(sp³)–H bond into a C–N bond, thereby forming the azetidine ring. This approach offers advantages such as low catalyst loading, the use of inexpensive reagents, and mild operating conditions, often leading to azetidines with high diastereoselectivity rhhz.net.

A notable example involves the intramolecular amination of γ-C(sp³)–H bonds in PA-protected amine substrates, which efficiently yields azetidine derivatives. The selectivity can be influenced by substrate steric effects and torsional strain, which may favor cyclization over competing acetoxylation reactions .

Table 1: Palladium-Catalyzed C(sp³)–H Amination for Azetidine Synthesis

| Substrate Type (PA-Protected Amine) | Reaction Conditions | Product Type | Yield Range | Diastereoselectivity | Citation |

| γ-C(sp³)–H activation | Pd(OAc)₂, PhI(OAc)₂, AgOAc, DCE, 60 °C | Azetidines | High | High | rhhz.net |

| Methyl C(sp³)–H activation | Pd(OAc)₂, PhI(OAc)₂, AcOH, various solvents | Azetidines, Pyrrolidines | Good | Predictable | rhhz.net |

| Intramolecular C–H amination | Pd(II) catalyst, benziodoxole tosylate (oxidant), AgOAc (additive) | Functionalized Azetidines | Not specified | Excellent |

Synthesis via Strain-Release Homologation

The high ring strain inherent in azabicyclo[1.1.0]butanes (ABBs) has been ingeniously exploited for the synthesis of azetidines through a strain-release homologation strategy . This method typically involves the generation of an azabicyclo[1.1.0]butyl lithium intermediate, which is then trapped with a boronic ester. Subsequent N-protonation and a 1,2-migration with cleavage of the central C–N bond effectively relieve the ring strain, leading to the formation of functionalized azetidinyl boronic esters. This approach is modular, programmable, and can be applied to a variety of boronic esters, occurring with complete stereospecificity . This methodology provides a facile entry into complex, stereodefined azetidines and has been applied to the synthesis of pharmaceuticals like cobimetinib (B612205) .

Table 2: Synthesis of Azetidines via Strain-Release Homologation

| Starting Material | Key Reagents/Conditions | Product Type | Yield Range | Stereochemistry | Citation |

| Azabicyclo[1.1.0]butanes (ABBs) | 1. Lithium generation, 2. Trapping with boronic ester, 3. N-protonation (e.g., acetic acid) | Azetidinyl boronic esters | Not specified | Stereospecific | |

| 1-Azabicyclo[1.1.0]butane derivatives | N-activation followed by strain-release functionalization with various nucleophiles | Stereopure Azetidines | Not specified | Stereodefined | |

| N-Sulfonylpyrrolidinones (via ring contraction) | K₂CO₃, MeCN/MeOH, 60 °C | N-Sulfonylazetidines | Best yield | Not specified |

Stereoselective Synthesis of 1 Benzylazetidine Derivatives

Enantioselective Biotransformations of Racemic Azetidine Precursors

Biocatalysis offers a highly effective route for the enantioselective synthesis of chiral azetidine derivatives. Specifically, racemic 1-benzylazetidine-2-carbonitriles and related substrates have been subjected to enantioselective biotransformations using the whole cell catalyst Rhodococcus erythropolis AJ270 researchgate.net. These reactions, typically performed in neutral aqueous buffer at 30 °C, efficiently convert the racemic mixtures into the corresponding azetidine-2-carboxylic acids and amide derivatives with excellent yields and enantiomeric excesses (ee) often exceeding 99.5%. The high enantioselectivity is attributed to the combined action of a highly active, yet non-enantioselective, nitrile hydratase and a highly R-enantioselective amidase present in the microbial cells researchgate.net. The resulting chiral azetidine-2-carboxamide (B111606) derivatives can be further utilized in nucleophilic ring-opening reactions to access complex amino acid structures researchgate.net.

Table 3: Enantioselective Biotransformations of Racemic Azetidine Precursors

| Racemic Substrate | Biocatalyst | Reaction Conditions | Product Type | Yield Range | Enantiomeric Excess (ee) | Citation |

| This compound-2-carbonitriles | Rhodococcus erythropolis AJ270 | Neutral aqueous buffer, 30 °C | Azetidine-2-carboxylic acids/amides | Excellent | >99.5% | researchgate.net |

| trans-1-Benzyl-4-methylazetidine-2-carbonitriles | Rhodococcus erythropolis AJ270 | Neutral aqueous buffer, 30 °C | Azetidine-2-carboxylic acids/amides | Excellent | >99.5% | researchgate.net |

| 1-Benzyl-2-methylazetidine-2-carbonitriles | Rhodococcus erythropolis AJ270 | Neutral aqueous buffer, 30 °C | Azetidine-2-carboxylic acids/amides | Excellent | >99.5% | researchgate.net |

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions offer another avenue for constructing stereochemically defined azetidine rings. One approach involves the electrocyclization of N-alkenylnitrones to form azetidine nitrones, which can then be transformed into highly substituted azetidines with excellent diastereoselectivity through subsequent reduction, cycloaddition, or nucleophilic addition reactions . This method provides a distinct strategy compared to traditional nucleophilic displacement cyclizations.

Furthermore, general and scalable two-step methods have been developed for the regio- and diastereoselective synthesis of alkaloid-type azetidines. These methods often rely on kinetic control to favor the formation of the four-membered ring over thermodynamically more stable five-membered rings, exhibiting remarkable functional group tolerance. Quantum chemical calculations have been employed to elucidate the mechanisms and explain the observed diastereoselectivity, which frequently favors trans products .

Intramolecular alkylation of proline enolates has also been utilized for the diastereoselective synthesis of enantiopure bicyclic azetidines .

Table 4: Diastereoselective Cyclization Strategies for Azetidine Synthesis

| Reaction Type | Key Step/Mechanism | Product Type | Diastereoselectivity | Citation |

| Electrocyclization of N-alkenylnitrones | 4π-electrocyclization to azetidine nitrones, followed by further transformations | Substituted Azetidines | Excellent | |

| Superbase-induced cyclization of oxiranes | Kinetic control favoring 4-exo-trig cyclization over 5-exo-tet | Alkaloid-type Azetidines | Regio- & Diastereo- | |

| Intramolecular alkylation of proline enolates | Diastereoselective cyclization | Bicyclic Azetidines | Diastereoselective |

Preparation of Enantiopure Azetidine Derivatives

The preparation of enantiopure azetidine derivatives is critical for their use in chiral applications. Several strategies have emerged to achieve this:

Strain-Release Functionalization: As detailed in Section 2.2.3, strain-release functionalization of 1-azabicyclobutanes (ABBs) provides a modular and programmable approach to complex, stereopure azetidines .

Biotransformations: Enantioselective biotransformations, as described in Section 2.3.1, are highly effective for producing enantiopure azetidine-2-carboxylic acids and amides from racemic precursors researchgate.net.

Asymmetric Synthesis: Methods involving asymmetric reduction of unsaturated carboxylic acid precursors have been developed to synthesize enantioenriched azetidine-based α-amino acids, which can then be resolved and incorporated into peptides .

Chiral Auxiliaries and Resolution: The synthesis of enantiopure azetidinium salts can be achieved through samarium-mediated iodomethylation of dibenzylamino aldehydes with good diastereoselectivity. Alternatively, the addition of ester enolates to N-dibenzylamino ketones yields enantiopure azetidinylium acetates, which can be deprotected . Enantiopure azetidine-2-carboxylic acids can also be prepared by hydrolysis of the corresponding 2-cyano azetidines .

Table 5: Methods for Preparing Enantiopure Azetidine Derivatives

| Method | Key Transformation/Starting Material | Product Type | Outcome/Selectivity | Citation |

| Strain-Release Functionalization | From 1-azabicyclobutanes (ABBs) | Stereopure Azetidines | Modular, Programmable | |

| Biotransformation | Racemic this compound-2-carbonitriles using R. erythropolis AJ270 | Enantiopure Azetidine-2-carboxylic acids/amides | High ee (>99.5%) | researchgate.net |

| Asymmetric Reduction | Unsaturated carboxylic acid precursors followed by metal-catalyzed asymmetric reduction | Enantioenriched Azetidine-based α-amino acids | Enantioenriched | |

| Samarium-mediated Iodomethylation | Dibenzylamino aldehydes | Enantiopure Azetidinium salts | Good diastereoselectivity | |

| Ester enolate addition to N-dibenzylamino ketones | N-dibenzylamino ketones | Enantiopure Azetidinylium acetates | Excellent stereoselectivity | |

| Hydrolysis of 2-cyano azetidines | Hydrolysis of 2-cyano azetidines | Enantiopure Azetidine-2-carboxylic acids | Not specified |

Compound List:

this compound

this compound-2-carbonitriles

trans-1-Benzyl-4-methylazetidine-2-carbonitriles

1-Benzyl-2-methylazetidine-2-carbonitriles

Azetidine

Azetidine-2-carboxylic acid

Azetidine-2-carboxamide derivatives

N-Sulfonylazetidines

Azabicyclo[1.1.0]butanes (ABBs)

Azetidinyl boronic esters

Azetidine nitrones

Substituted Azetidines

Functionalized Azetidines

Alkaloid-type Azetidines

Bicyclic Azetidines

Azetidine-based α-amino acids

Azetidinium salts

Azetidinylium acetates

2-Cyano azetidines

1,4-Benzodiazepine derivatives

1,3,4,5-tetrahydro-2H-benzo[e] Current time information in Bangalore, IN.diazepin-2-ones

1,3,4,5,6,7-hexahydro-2H-benzo[b] Current time information in Bangalore, IN.diazonin-2-ones

1,3,4,5,6,7-hexahydro-2H-benzo[b] Current time information in Bangalore, IN.diazonin-2-ones

Ring-Opening Reactions of the Azetidine Core

Ring-opening reactions are a cornerstone of azetidine chemistry, providing access to a variety of functionalized acyclic amines. These transformations leverage the release of ring strain as a thermodynamic driving force.

Nucleophilic ring-opening is one of the most significant reaction classes for azetidines. Due to the stability of the azetidine ring, these reactions typically require activation of the nitrogen atom or the use of a Lewis acid catalyst to proceed efficiently. The regioselectivity of the attack is a critical aspect and is heavily influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile.

In unsymmetrically substituted azetidines, such as those with an aryl group at the C-2 position, nucleophilic attack generally occurs at the more substituted carbon (the benzylic position). This preference is attributed to electronic effects, where the substituent can stabilize the developing charge in the transition state. A wide array of nucleophiles has been successfully employed in the ring-opening of activated azetidines, including halides, alcohols, thiols, and organotrifluoroborates, leading to the formation of valuable γ-substituted amine derivatives. For example, enantiopure (S)-2-phenyl-N-tosylazetidine undergoes ring-opening with various alcohols in the presence of a copper(II)triflate catalyst to yield γ-amino ethers. Similarly, studies have demonstrated the intramolecular ring-opening of N-substituted aryl azetidines where a pendant amide group acts as the nucleophile under acidic conditions.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines

| Azetidine Derivative | Activating Agent/Catalyst | Nucleophile | Product Type | Reference(s) |

| 2-Aryl-N-tosylazetidine | ZnI₂ | Iodide | γ-Iodoamine | |

| Chiral 2-phenyl-N-tosylazetidine | Lewis Acid (e.g., Cu(II)triflate) | Alcohols | γ-Amino ether | |

| 2-Aryl-N-tosylazetidine | LiClO₄ / (n-Bu)₄NHSO₄ | Organotrifluoroborates | γ-Substituted amine | |

| N-Acylazetidine | Chiral Phosphoric Acid | Thiols | Thioester-containing amine | |

| N-Substituted aryl azetidine | Acid | Pendant amide group | Lactam |

The inherent stability of the azetidine ring necessitates activation to facilitate nucleophilic attack. Without an activating strategy, the ring is generally unreactive towards many nucleophiles. Several key strategies have been developed:

N-Activation: Attaching an electron-withdrawing group, such as a tosyl (Ts) or an acyl group, to the nitrogen atom is a common strategy. This modification reduces the electron density on the nitrogen, thereby increasing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack.

Lewis Acid Catalysis: Lewis acids coordinate to the nitrogen atom of the azetidine ring. This coordination enhances the ring's electrophilicity, polarizing the C-N bonds and activating the ring for cleavage. A variety of Lewis acids, including zinc iodide (ZnI₂), zinc triflate (Zn(OTf)₂), and copper(II) triflate, have been effectively used.

Formation of Azetidinium Ions: The azetidine nitrogen can be alkylated to form a quaternary azetidinium salt. The resulting positive charge on the nitrogen atom strongly activates the ring, making it highly prone to nucleophilic ring-opening. This method has been used with nucleophiles such as azide (B81097) and acetate (B1210297) anions.

Protonation: In the presence of a strong acid, protonation of the azetidine nitrogen can occur, forming an azetidinium ion in situ and activating the ring for subsequent reactions. For instance, the use of pyridine-HF (Olah's reagent) allows for the regioselective ring-opening of azetidines to produce γ-fluorinated amines.

Nucleophilic Ring-Opening Pathways

Ring-Expansion Reactions

Ring-expansion reactions transform the four-membered azetidine scaffold into larger, often more synthetically prevalent, nitrogen-containing heterocycles like pyrrolidines, piperidines, and even eight-membered rings. These reactions provide a powerful tool for building molecular complexity from a strained starting material.

One notable example is the expansion of azetidinecarboxylate esters into pyrrolidines. Research has shown that methyl this compound-2-carboxylate reacts with metallocarbenes to generate an intermediate azetidinium ylide. This ylide then undergoes an efficient -shift, where the ester-substituted carbon migrates, resulting in the formation of a ring-expanded pyrrolidine (B122466) product. This sequence provided a high-yield, five-step pathway to the pyrrolizidine (B1209537) alkaloids turneforcidine (B1243542) and platynecine.

Another strategy involves a -sigmatropic rearrangement. Enantiomerically pure 2-alkenyl azetidines have been shown to react with activated alkynes, such as ethyl propiolate, to afford N-alkyl-1,2,3,6-azocines, which are unsaturated eight-membered nitrogen heterocycles. This reaction represents the first documented instance of an azetidine-to-azocane ring expansion. The success of this rearrangement is highly dependent on the substitution pattern and the relative configuration of the stereocenters on the starting azetidine, which influences the conformational equilibrium required for the reaction to proceed.

Table 2: Examples of Azetidine Ring-Expansion Reactions

| Azetidine Derivative | Reagent(s) | Mechanism | Product Ring System | Reference(s) |

| Methyl this compound-2-carboxylate | Metallocarbene | Azetidinium ylide formation followed by -shift | Pyrrolidine | |

| 2-Vinyl azetidine | Ethyl propiolate | -Sigmatropic rearrangement | Unsaturated Azocane |

Functional Group Transformations on the Azetidine Ring System

Beyond reactions that cleave the ring, the azetidine scaffold itself can be modified through various functional group transformations. These methods allow for the diversification of the core structure, enabling the synthesis of a wide array of substituted azetidines for applications in areas like medicinal chemistry. The puckered conformation of the four-membered ring provides a rigid core that can be used to control the three-dimensional orientation of substituents.

The synthesis of C-3 substituted azetidines can be achieved through the nucleophilic displacement of a suitable leaving group at that position, such as a bromine atom. Furthermore, densely functionalized azetidine ring systems can serve as versatile platforms for creating diverse and complex molecular architectures, including fused, bridged, and spirocyclic systems. For example, late-stage modification of macrocyclic peptides containing a 3-aminoazetidine-2-carboxylic acid (3-AAz) unit can be achieved via chemoselective substitution at the azetidine nitrogen after the macrocycle has been formed. This highlights the ability of the azetidine ring to be carried through multi-step syntheses and functionalized at a later stage.

Oxidative Transformations of N-Benzylated Azacycloalkanes

The oxidation of N-benzylated cyclic amines provides a route to lactams, which are important structural motifs in many biologically active compounds. The N-benzyl group itself presents an alternative site for oxidation.

Ruthenium tetroxide (RuO₄) is a powerful oxidizing agent capable of functionalizing C-H bonds adjacent to heteroatoms. When N-benzylazetidine is subjected to RuO₄-catalyzed oxidation, a reaction can occur at two different types of N-methylene C-H bonds: the endocyclic C-H bonds within the azetidine ring and the exocyclic C-H bonds of the benzylic methylene (B1212753) group.

Studies have shown that for N-benzylazetidine, oxidation occurs at both locations, leading to a mixture of products. The regioselectivity, defined as the ratio of endocyclic to exocyclic attack, is approximately 0.6. This indicates a slight preference for oxidation at the benzylic position over the ring position. This selectivity contrasts with that of larger N-benzylated azacycloalkanes; for instance, N-benzylpiperidine exhibits a regioselectivity of about 2, favoring endocyclic oxidation. The regioselectivity consistently decreases as the size of the azacycle diminishes from piperidine (B6355638) to azetidine. Mechanistic investigations, often supported by computational studies, suggest that the rate-limiting step for the oxidation of saturated rings by RuO₄ proceeds through a highly asynchronous [3+2] concerted cycloaddition mechanism.

Table 3: Regioselectivity of RuO₄-Mediated Oxidation of N-Benzylated Azacycloalkanes

| Substrate | Ring Size | Regioselectivity (Endocyclic/Exocyclic Attack) | Reference(s) |

| N-Benzylpiperidine | 6-membered | ~2.0 | |

| N-Benzylpyrrolidine | 5-membered | ||

| N-Benzylazetidine | 4-membered | ~0.6 | |

| N-Benzylaziridine | 3-membered | Only benzylic functionalization |

Regioselectivity and Proposed Intermediates in Oxidation Processes

The oxidation of N-benzylated tertiary amines, including this compound, has been a subject of detailed mechanistic investigation, particularly concerning the regioselectivity of the reaction. Studies utilizing powerful oxidants like ruthenium tetroxide (RuO₄), often generated in situ, have revealed that oxidation can occur at two distinct types of N-methylene C-H bonds: the endocyclic bonds within the azetidine ring and the exocyclic (benzylic) bond of the benzyl group.

Research has shown that for this compound, RuO₄-catalyzed oxidation attacks both the endocyclic and exocyclic positions. This leads to a mixture of products derived from functionalization at either site. The regioselectivity of this process, defined as the ratio of endocyclic to exocyclic attack, is influenced by the size of the azacycle. As the ring size decreases from N-benzylpiperidine to this compound, the regioselectivity ratio also decreases. For this compound, this ratio is approximately 0.6, indicating a preference for attack at the exocyclic (benzylic) position. This contrasts with N-benzylpiperidine, which has a ratio of about 2, showing a preference for endocyclic oxidation. In the case of the highly strained N-benzylaziridine, oxidation occurs exclusively at the benzylic position.

The proposed mechanism for the oxidation of N-benzylated azacycloalkanes involves iminium ions as key reactive intermediates. Depending on the site of the initial C-H bond cleavage, either an endocyclic or an exocyclic iminium cation is formed. These intermediates are thought to exist as complexes with the ruthenium species. In the absence of trapping agents, these iminium ions lead to the formation of amides. However, when the reaction is conducted in the presence of cyanide, the iminium cations can be trapped to yield the corresponding α-aminonitriles, providing evidence for their existence as intermediates.

Table 1: Regioselectivity of RuO₄-Catalyzed Oxidation of N-Benzylated Azacycloalkanes

| Compound | Ring Size | Endocyclic/Exocyclic Oxidation Ratio | Preferred Oxidation Site |

|---|---|---|---|

| N-Benzylpiperidine | 6-membered | ~2.0 | Endocyclic |

| N-Benzylpyrrolidine | 5-membered | --- | --- |

| This compound | 4-membered | ~0.6 | Exocyclic (Benzylic) |

Exploration of Other Reaction Pathways and Their Mechanisms

Beyond oxidation, this compound and the broader class of azetidines engage in a variety of chemical transformations, largely driven by the inherent strain of the four-membered ring. These reactions provide pathways to more complex acyclic amines or larger heterocyclic systems.

One of the most fundamental reactions of this compound is catalytic hydrogenolysis . This process is commonly used to remove the N-benzyl protecting group, yielding the parent azetidine ring. The reaction is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This debenzylation is a key step in synthetic routes where the azetidine nitrogen needs to be available for further functionalization.

The strained azetidine ring is susceptible to nucleophilic ring-opening reactions . This reactivity has been demonstrated in the synthetic applications of chiral azetidine-2-carboxamide derivatives, which can be prepared from this compound precursors. acs.org The formation of an azetidinium species enhances the ring's susceptibility to attack by nucleophiles, leading to the preparation of various γ-amino carboxamide derivatives. acs.org

Azetidines also participate in cycloaddition reactions . The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is an efficient, though challenging, method for synthesizing functionalized azetidines. While not always starting from a pre-formed azetidine, these reactions highlight a synthetic pathway toward this ring system. Furthermore, azetidines themselves can undergo ring expansion; for instance, a [3+1] cycloaddition involving an aziridine (B145994) and an isocyanide has been developed to afford azetidine derivatives.

Biotransformations offer a highly selective pathway for modifying this compound derivatives. Whole-cell catalysts, such as Rhodococcus erythropolis, have been employed for the efficient and highly enantioselective transformation of racemic this compound-2-carbonitriles. acs.org The mechanism involves two key enzymatic steps: a non-enantioselective nitrile hydratase converts the nitrile to an amide, followed by a highly R-enantioselective amidase that hydrolyzes the amide to a carboxylic acid, allowing for the kinetic resolution of the racemate. acs.org

Finally, due to their ring strain, substituted azetidines serve as valuable synthons for rearrangement reactions to produce a diverse array of larger heterocycles, including pyrrolidines, piperidines, and azepanes.

Table 2: Summary of Selected Reaction Pathways for Azetidines

| Reaction Type | Reagents/Conditions | Product Type | Mechanistic Notes |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Debenzylated Azetidine | Cleavage of the N-benzyl C-N bond. |

| Nucleophilic Ring-Opening | Nucleophiles (e.g., amines, phenoxides) acs.org | γ-Substituted Acyclic Amines acs.org | Proceeds via an activated azetidinium intermediate. acs.org |

| Aza Paternò-Büchi Reaction | Imine + Alkene, UV light | Functionalized Azetidine | A [2+2] photocycloaddition. |

| Biotransformation | Whole-cell catalysts (e.g., R. erythropolis) acs.org | Chiral Azetidine Carboxylic Acids/Amides acs.org | Involves nitrile hydratase and enantioselective amidase enzymes. acs.org |

Role of 1 Benzylazetidine and Its Derivatives As Synthetic Building Blocks

Versatile Intermediates in Complex Organic Synthesis

1-Benzylazetidine and its derivatives are established as fundamental starting materials for constructing more complex molecular architectures. Their utility stems from the ability to undergo ring-opening reactions or functionalization at various positions on the azetidine (B1206935) core. For instance, derivatives like (R)-1-Benzyl-azetidine-2-carboxylic acid methyl ester are key intermediates in the synthesis of diverse drugs and bioactive molecules. The reactivity and specific functional groups of these intermediates permit the formation of a wide array of chemical entities, which can be subsequently modified to achieve desired properties.

The synthesis of complex polycyclic scaffolds often employs modular building blocks, a role effectively filled by this compound derivatives. Synthetic strategies often focus on developing methods to assemble these complex structures through reactions like cycloadditions and cascade reactions, starting from highly functionalized intermediates. The strain inherent in the azetidine ring can be harnessed to drive reactions, such as the strain-release homologation of related azabicyclo[1.1.0]butanes to form functionalized azetidines. This strategic use of ring strain allows for the creation of intricate molecules that would be challenging to synthesize via other methods.

Development of Densely Functionalized Azetidine Scaffolds

Research has increasingly focused on creating diverse libraries of azetidine-based scaffolds for drug discovery. A key strategy involves the synthesis and subsequent diversification of a densely functionalized azetidine ring system to access a wide variety of fused, bridged, and spirocyclic ring systems.

One documented multi-step approach begins with N-allyl amino diols, which are converted to trisubstituted azetidines. This process involves several key steps, including N-alkylation, protection of a primary alcohol, formation of a benzylic chloride, and finally, a cyclization reaction using lithium hexamethyldisilylazide (LiHMDS) to form the azetidine ring. The resulting nitrile-containing azetidine can be reduced to a primary amine and protected, providing a scaffold ready for further diversification. From this central scaffold, unique molecular frameworks can be generated, such as:

Fused 8-membered rings via ring-closing metathesis.

Spirocyclic azetidines, which have been used to generate large chemical libraries.

Another advanced method for creating densely functionalized azetidines is a photocatalytic radical strategy. This process uses an organic photosensitizer to react with sulfonyl imines, generating radical intermediates. These radicals are then intercepted by azabicyclo[1.1.0]butanes in a strain-release process, yielding difunctionalized azetidines in a single step. This method is notable for its ability to construct complex azetidines that might be difficult to access through other synthetic routes.

| Starting Material | Reagents/Conditions | Product Type | Ref |

| N-allyl amino diols | 1. Bromoacetonitrile 2. Trityl chloride 3. SOCl2 4. LiHMDS | Trisubstituted azetidine nitrile | |

| Azetidine nitrile (from above) | 1. DIBAL-H 2. o-Nitrobenzenesulfonyl chloride | N-protected aminoazetidine | |

| N-protected aminoazetidine (from above) | 1. Allyl bromide 2. Grubbs 1st gen. catalyst | Fused 8-membered ring | |

| Azabicyclo[1.1.0]butanes | Sulfonyl imines, organic photosensitizer, light | Densely functionalized azetidines |

Applications in the Synthesis of Novel Chemical Entities

The unique structural features of this compound derivatives make them valuable scaffolds for designing novel bioactive compounds. Their application in diversity-oriented synthesis (DOS) allows for the exploration of new chemical spaces, which is crucial for probe and drug discovery. By starting with a core azetidine scaffold, chemists can generate libraries of related but structurally diverse molecules.

For example, the synthesis and diversification of functionalized azetidine ring systems have led to a wide variety of fused, bridged, and spirocyclic systems. These novel scaffolds are then evaluated for their physicochemical and pharmacokinetic properties to assess their potential as lead-like molecules, particularly for targeting the central nervous system. The ability to generate large libraries, such as a 1976-membered library of spirocyclic azetidines, demonstrates the power of these building blocks in discovering new chemical entities with potential therapeutic applications. The development of such compounds contributes significantly to the advancement of pharmaceutical research.

Exploration in Peptidomimetics and Non-Natural Amino Acid Design

Peptidomimetics are compounds designed to mimic peptides, often with modified chemical structures to enhance properties like stability or biological activity. A key strategy in their design is the incorporation of non-natural amino acids. Azetidine-based structures, particularly chiral azetidine-2-carboxylic acids, are considered constrained non-natural amino acid derivatives and have garnered significant interest for these applications.

The rigid four-membered ring of azetidine imposes conformational constraints on the peptide backbone when incorporated. This can lead to more stable and predictable secondary structures, which is advantageous for designing molecules that can effectively interact with biological targets. The incorporation of non-natural amino acids, such as those derived from this compound, can improve pharmacokinetic properties and resistance to enzymatic degradation compared to natural peptides.

Polymerization Studies of 1 Benzylazetidine

Cationic Ring-Opening Polymerization Mechanisms

The cationic ring-opening polymerization (CROP) of 1-benzylazetidine is primarily driven by the release of ring strain associated with the azetidine (B1206935) structure . This process typically involves the activation of the azetidine ring, leading to the formation of a cationic species that propagates by adding subsequent monomer units. For this compound, it has been proposed that the polymerization mechanism involves the formation of a zwitterion intermediate upon reaction with an initiator . The propagation step in such cationic polymerizations generally proceeds via either an SN1 or SN2 mechanism, where the electrophilic chain end attacks the nucleophilic monomer, leading to ring opening and chain extension . The presence of the benzyl (B1604629) group on the nitrogen atom influences the electronic properties and reactivity of the azetidine ring during polymerization.

Initiator Systems for this compound Polymerization

Effective initiation is crucial for controlling the CROP of this compound. Research has demonstrated that cationic initiators are suitable for this monomer. Specifically, methyl tosylate and 3-hydroxy-1-propanesulfonic acid sultone (PS) have been successfully employed as initiator systems for the bulk polymerization of this compound . These initiators facilitate the formation of the active cationic species required to initiate the ring-opening process, leading to the formation of poly(this compound).

Table 1: Initiator Systems and Polymerization Conditions for this compound

| Initiator System | Polymerization Condition | Key Observations |

| Methyl tosylate | Bulk | Polymerization conducted at 60°C, yielding a white, powdery polymer. |

| 3-hydroxy-1-propanesulfonic acid sultone (PS) | Bulk | Polymerization conducted at 60°C, yielding a white, powdery polymer. |

| 3-hydroxy-1-propanesulfonic acid sultone (PS) | Acetonitrile (B52724) (solvent) | Polymerization rate was studied; enthalpy and entropy of activation for propagation were determined. |

Kinetic and Thermodynamic Parameters of Polymerization

Studies investigating the polymerization of this compound have focused on its kinetic behavior. The rate of polymerization was monitored when conducted in acetonitrile as a solvent . Furthermore, key kinetic parameters for the propagation step, namely the enthalpy of activation (ΔH) and the entropy of activation (ΔS), were determined . While specific numerical values for these parameters were not detailed in the provided research snippets, their determination signifies an analysis of the reaction's energy profile and the transition state's structural characteristics.

Structural Elucidation of Poly(this compound)

Following the polymerization of this compound, the structure of the resultant polymer was confirmed through rigorous analytical methods. Elemental analysis and Nuclear Magnetic Resonance (NMR) spectroscopy were employed to verify the structure of poly(this compound) . These techniques are foundational in polymer characterization, providing essential information about the polymer's composition, molecular weight, and the arrangement of repeating units. NMR spectroscopy, in particular, offers detailed insights into the chemical environment of atoms within the polymer chain, enabling the confirmation of the expected repeating unit structure and the absence of significant side reactions .

Compound List:

this compound (BA)

Methyl tosylate

3-hydroxy-1-propanesulfonic acid sultone (PS)

Poly(this compound)

Computational and Theoretical Investigations of 1 Benzylazetidine and Azetidine Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for dissecting the electronic structure and inherent properties of molecules like 1-Benzylazetidine researchgate.net. These methods allow researchers to determine optimized molecular geometries, electron density distributions, atomic charges, and frontier molecular orbital energies (HOMO-LUMO gap) . By utilizing various DFT functionals, such as B3LYP, PBE, and TPSS, often in conjunction with basis sets like 6-31G* or 6-311G(d,p), scientists can accurately model the electronic behavior of azetidine (B1206935) rings and their substituents .

Such analyses are crucial for understanding:

Bonding Characteristics: The nature of bonds within the strained azetidine ring and the benzyl (B1604629) substituent.

Charge Distribution: Identifying regions of high or low electron density, which can predict sites of electrophilic or nucleophilic attack.

Molecular Orbitals: Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's reactivity and electronic transitions .

Thermodynamic Properties: Calculations can estimate heats of formation and other thermodynamic parameters relevant to stability and reactivity researchgate.net.

These detailed electronic structure insights form the basis for predicting molecular interactions and chemical transformations .

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations offer a powerful means to explore the dynamic behavior of molecules over time, providing critical information on their conformational flexibility and potential reactivity pathways windows.net. For this compound, MD simulations can reveal the preferred conformations of the four-membered azetidine ring and the orientation of the benzyl group, which are influenced by steric and electronic factors .

Key aspects investigated through MD simulations include:

Conformational Landscape: Identifying stable conformers and assessing the energy barriers between them, providing a complete picture of the molecule's structural variability .

Ring Puckering: For strained rings like azetidine, MD can quantify the degree of puckering and how substituents influence this characteristic .

Reactivity Prediction: By observing the dynamic interactions and structural fluctuations, MD simulations can offer clues about potential reaction sites and the influence of conformation on reactivity . For instance, simulations can highlight regions prone to specific types of chemical attack or conformational changes preceding a reaction.

Ligand-Protein Interactions: In the context of drug discovery, MD simulations can model how molecules like this compound interact with biological targets, predicting binding poses and stability over time windows.net.

These simulations provide a dynamic perspective that complements static structural analyses, offering a more comprehensive understanding of molecular behavior .

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties . For azetidine derivatives, QSAR studies have been instrumental in identifying key structural features that dictate efficacy, particularly in drug discovery .

QSAR studies typically involve:

Descriptor Generation: Utilizing computational tools, including DFT-optimized structures, to calculate a wide array of molecular descriptors (e.g., topological, electronic, steric, physicochemical properties) .

Model Development: Employing statistical methods like multiple linear regression (MLR), genetic function approximation (GFA), or machine learning algorithms to build predictive models that correlate these descriptors with observed activities .

Validation: Rigorous validation using internal (e.g., cross-validation) and external datasets to ensure the robustness and predictive power of the models .

These models enable the prediction of activity for novel, unsynthesized compounds and guide the design of new molecules with improved properties . For example, studies on azetidine-2-carbonitriles have yielded models with high coefficients of determination (R²) and cross-validation (Q²) values, indicating strong predictive capabilities .

常见问题

Basic Research Questions

Q. What are the established synthetic protocols for 1-Benzylazetidine, and how can purity and structural integrity be rigorously validated?

- Methodological Answer : Synthesis typically involves N-benzylation of azetidine precursors under inert conditions. Key steps include:

- Using anhydrous solvents (e.g., THF or DCM) and catalysts like NaH or K2CO3 for benzylation .

- Characterization via -NMR (to confirm benzyl proton integration), -NMR (to verify azetidine ring integrity), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

- Purity assessment via HPLC with UV detection (≥95% purity threshold) and elemental analysis .

Q. How can researchers distinguish this compound from structurally similar N-benzylated amines (e.g., piperidine/pyrrolidine derivatives) in reaction mixtures?

- Methodological Answer :

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to resolve retention time differences .

- Spectroscopic differentiation : Compare -NMR chemical shifts; azetidine’s strained ring induces upfield shifts for β-protons (δ ~2.5–3.0 ppm) versus δ ~3.5–4.0 ppm in larger rings .

- Reactivity profiling : Leverage RuO4-mediated oxidation, where this compound exhibits both endocyclic (C-H α to N) and exocyclic (benzylic) oxidation, unlike larger rings .

Q. What are the critical considerations for ensuring reproducibility in this compound-based reactions?

- Methodological Answer :

- Document solvent drying methods (e.g., molecular sieves for THF) and reaction temperature (±2°C tolerance) .

- Standardize substrate ratios (e.g., 1.2 eq benzyl bromide to azetidine) and catalyst loading .

- Include negative controls (e.g., omitting catalyst) and positive controls (e.g., known benzylation reactions) in supplementary data .

Advanced Research Questions

Q. How can conflicting data on the regioselectivity of this compound in oxidation or functionalization reactions be resolved?

- Methodological Answer :

- Cross-validation : Replicate experiments under identical conditions (pH, solvent, temperature) and compare with literature protocols .

- Mechanistic probes : Use deuterium labeling (e.g., D2O quenching) or computational DFT studies to identify kinetically favored pathways .

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., steric effects vs. electronic effects) causing discrepancies .

Q. What computational strategies are recommended to model this compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict transition states for reactions like RuO4 oxidation .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DCM vs. MeCN) on reaction trajectories using AMBER or GROMACS .

- Docking studies : For biological applications, model interactions with enzyme active sites (e.g., CYP450 isoforms) using AutoDock Vina .

Q. How can researchers design experiments to investigate this compound’s potential as a biochemical probe?

- Methodological Answer :

- Target identification : Screen against kinase or GPCR libraries using SPR (surface plasmon resonance) or fluorescence polarization assays .

- Selectivity profiling : Compare binding affinities with unsubstituted azetidine and benzylamine controls .

- Metabolic stability : Assess hepatic clearance in microsomal assays (e.g., human liver microsomes + NADPH) .

Data Analysis & Literature Review

Q. What strategies are effective for reconciling contradictory reports on this compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Conditional mapping : Tabulate pH, temperature, and solvent data from conflicting studies to identify outliers .

- Accelerated degradation studies : Perform stress testing (e.g., 1M HCl/NaOH, 40°C) with LC-MS monitoring to establish degradation kinetics .

- Meta-analysis : Use tools like RevMan to statistically aggregate data from primary sources, weighting studies by sample size and methodology .

Q. How should researchers prioritize literature sources when designing this compound experiments?

- Methodological Answer :

- Hierarchical sourcing : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over preprint platforms. Cross-check data in Reaxys or SciFinder for consistency .

- Critical appraisal : Evaluate synthesis protocols for completeness (e.g., NMR shifts reported vs. spectral data in supplementary files) .

- Citation chaining : Use review articles to identify seminal papers, then trace forward citations via Web of Science .

研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29 科研基础-如何做好中英文参考文献03:23

科研基础-如何做好中英文参考文献03:23

Supplementary Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。